alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol
Overview
Description
Alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol is a chemical compound with potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a purine ring attached to a benzenemethanol moiety via a thioether linkage. The compound’s structure suggests it may have interesting biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol typically involves the reaction of a purine derivative with a benzenemethanol derivative under specific conditions. One common method involves the use of a thioetherification reaction, where a thiol group from the purine derivative reacts with a benzenemethanol derivative in the presence of a suitable catalyst.
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzenemethanol moiety can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or alkane.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Mechanism of Action
The mechanism of action of alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit or modulate the activity of these enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the purine ring and thioether linkage.
Phenylethanol: Similar structure but lacks the purine ring and thioether linkage.
Purine derivatives: Similar biological activities but different chemical structures.
Uniqueness
Alpha-((1H-Purin-6-ylthio)methyl)benzenemethanol is unique due to its combination of a purine ring and a benzenemethanol moiety linked by a thioether bond. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1-phenyl-2-(7H-purin-6-ylsulfanyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c18-10(9-4-2-1-3-5-9)6-19-13-11-12(15-7-14-11)16-8-17-13/h1-5,7-8,10,18H,6H2,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZDLPJBMXOANC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=NC=NC3=C2NC=N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80910052 | |
Record name | 1-Phenyl-2-[(9H-purin-6-yl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106609-74-9 | |
Record name | Benzenemethanol, alpha-((1H-purin-6-ylthio)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106609749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-[(9H-purin-6-yl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80910052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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